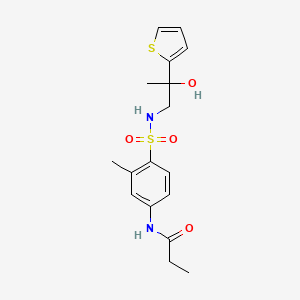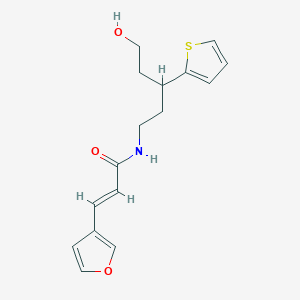![molecular formula C7H6ClN3 B2380880 5-氯-2-甲基-2H-吡唑并[3,4-c]吡啶 CAS No. 1951466-68-4](/img/structure/B2380880.png)
5-氯-2-甲基-2H-吡唑并[3,4-c]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a chlorine atom at the 5-position and a methyl group at the 2-position. It has a molecular formula of C7H6ClN3 and a molecular weight of 167.6 g/mol .
科学研究应用
5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
Target of Action
This compound belongs to the family of pyrazolopyridines , which have been extensively studied due to their structural similarity to the purine bases adenine and guanine . .
Mode of Action
As a member of the pyrazolopyridine family, it may interact with its targets in a manner similar to other pyrazolopyridines
Biochemical Pathways
Pyrazolopyridines, in general, have been implicated in a variety of biological activities , suggesting that they may interact with multiple pathways.
Result of Action
Given the structural similarity to purine bases, it is possible that this compound could have effects on cellular processes involving these molecules
生化分析
Biochemical Properties
It is known that pyrazolopyridines can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some pyrazolopyrimidines have shown cytotoxic activities against various cell lines .
Molecular Mechanism
It is known that pyrazolopyrimidines can bind to biomolecules and influence gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at refrigerator temperatures .
Metabolic Pathways
It is known that pyrazolopyrimidines can be involved in various metabolic pathways .
Subcellular Localization
It is known that pyrazolopyrimidines can be directed to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-methylpyrazole with a suitable pyridine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions: 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include , , and . Conditions often involve the use of such as or .
Oxidation Reactions: Reagents such as or are used under acidic or basic conditions.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include substituted derivatives, oxidized forms, and reduced forms of 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine .
相似化合物的比较
- 5-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine
- 5-Chloro-2-methyl-2H-pyrazolo[4,3-C]pyridine
- 5-Chloro-2-methyl-2H-pyrazolo[4,3-D]pyrimidine
Uniqueness: 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine is unique due to its specific substitution pattern and the position of the chlorine and methyl groups, which confer distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
5-chloro-2-methylpyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-4-5-2-7(8)9-3-6(5)10-11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQMHEWNGKYCPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(N=CC2=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid](/img/structure/B2380797.png)
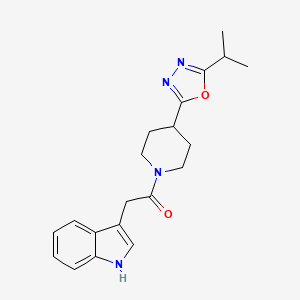
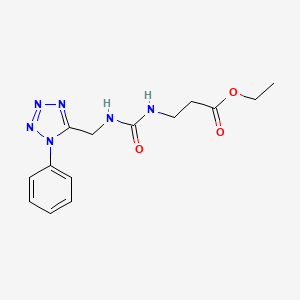
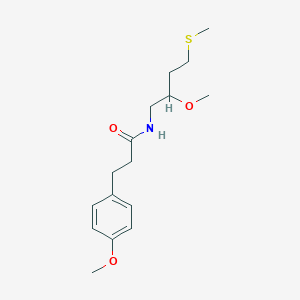
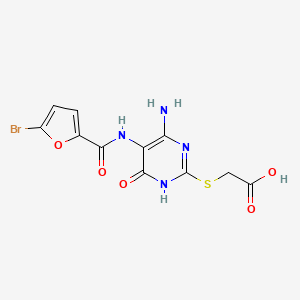
![N-{3,3'-dimethoxy-4'-[3-(phenylsulfanyl)propanamido]-[1,1'-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B2380803.png)
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2380805.png)
![2-(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)-1,3-benzoxazole](/img/structure/B2380807.png)
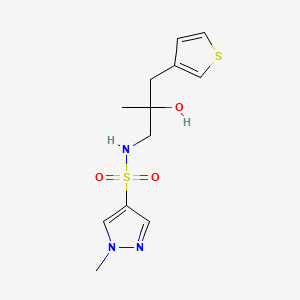
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2380811.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2380813.png)
